2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-morpholin-4-yl-ethanone
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Overview
Description
2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-morpholin-4-yl-ethanone is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. These compounds have garnered significant interest due to their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary target of 2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-morpholin-4-yl-ethanone is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
this compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation results indicate that this compound could interact well with the active site of the urease enzyme .
Biochemical Pathways
The inhibition of urease by this compound affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This inhibition leads to a decrease in pH, which is essential for the survival of certain bacteria such as Helicobacter pylori .
Pharmacokinetics
The compound’s high activity against the urease enzyme suggests it may have favorable bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of urease activity. This inhibition disrupts the urea cycle, leading to a decrease in pH and potentially affecting the survival of certain bacteria .
Biochemical Analysis
Biochemical Properties
2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-morpholin-4-yl-ethanone has been shown to interact with various enzymes and proteins. For instance, it has been found to exhibit inhibitory activity against the enzyme urease . The compound interacts with the active site of the urease enzyme, leading to its inhibition .
Cellular Effects
The compound has demonstrated effects on various types of cells and cellular processes. For example, it has been found to inhibit the growth of certain cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . For instance, it binds to the active site of the urease enzyme, leading to its inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-morpholin-4-yl-ethanone typically involves multiple steps. One common method starts with the reaction of hydrazinecarbothioamide with carbon disulfide to form a hydrazonoyl halide intermediate. This intermediate then undergoes cyclization to form the thiadiazole ring .
Industrial Production Methods
Industrial production of thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Reagents such as 2-chloroacetyl chloride and hydrazinecarbothioamide are commonly used in these processes .
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-morpholin-4-yl-ethanone can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Shows promising anticancer properties by inhibiting the growth of various cancer cell lines.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole-2-thiol: Known for its antimicrobial properties.
2-Amino-1,3,4-thiadiazole: Exhibits anticancer and antifungal activities.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-amine: Used as an anticonvulsant agent.
Uniqueness
What sets 2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-morpholin-4-yl-ethanone apart is its unique combination of the thiadiazole ring and the morpholin-4-yl-ethanone moiety. This combination enhances its biological activity and makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-(5-amino-1,3,4-thiadiazol-2-yl)-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2S/c9-8-11-10-6(15-8)5-7(13)12-1-3-14-4-2-12/h1-5H2,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQZOHQPMQLNNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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